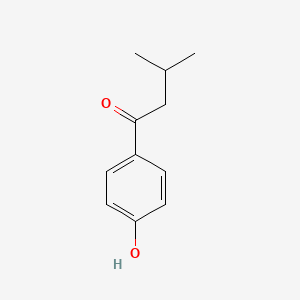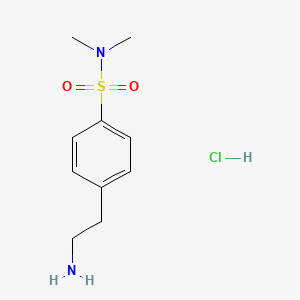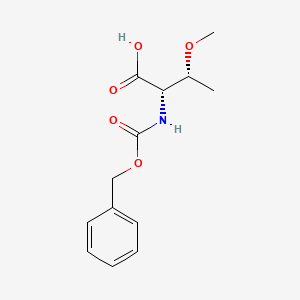
Fmoc-5,6-Difluoro-DL-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-5,6-Difluoro-DL-tryptophan: is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and two fluorine atoms at the 5 and 6 positions of the indole ring. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5,6-Difluoro-DL-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using the Fmoc group. This is achieved by reacting tryptophan with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Fluorination: The indole ring of the protected tryptophan is then fluorinated at the 5 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Fmoc-5,6-Difluoro-DL-tryptophan can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also undergo reduction reactions, often targeting the fluorinated positions. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions can occur at the fluorinated positions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced derivatives with hydrogen replacing fluorine.
Substitution: Substituted derivatives with various functional groups replacing fluorine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-5,6-Difluoro-DL-tryptophan is used in peptide synthesis as a building block. The Fmoc group provides protection during the synthesis process, allowing for the creation of complex peptides with high precision .
Biology: In biological research, the compound is used to study protein interactions and functions. The fluorinated indole ring can serve as a probe in fluorescence spectroscopy, providing insights into protein structure and dynamics .
Medicine: Its unique structure allows for the design of novel therapeutic agents targeting specific proteins or pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of Fmoc-5,6-Difluoro-DL-tryptophan involves its interaction with specific molecular targets. The fluorinated indole ring can interact with proteins, altering their structure and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior .
Vergleich Mit ähnlichen Verbindungen
Fmoc-5-fluoro-DL-tryptophan: Similar to Fmoc-5,6-Difluoro-DL-tryptophan but with only one fluorine atom at the 5 position.
Fmoc-6-fluoro-DL-tryptophan: Similar but with a fluorine atom at the 6 position.
Uniqueness: this compound is unique due to the presence of two fluorine atoms at the 5 and 6 positions. This dual fluorination enhances its stability and reactivity compared to its mono-fluorinated counterparts .
Eigenschaften
Molekularformel |
C26H20F2N2O4 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
3-(5,6-difluoro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H20F2N2O4/c27-21-10-19-14(12-29-23(19)11-22(21)28)9-24(25(31)32)30-26(33)34-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,10-12,20,24,29H,9,13H2,(H,30,33)(H,31,32) |
InChI-Schlüssel |
IIHGKCCBJHRUBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC(=C(C=C54)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13631821.png)
![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
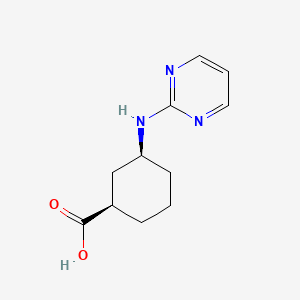
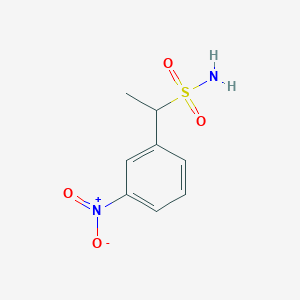
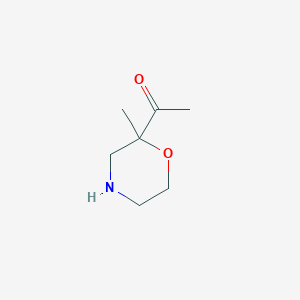
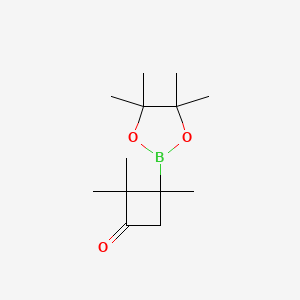
![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)


![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

